Sodium cinnamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

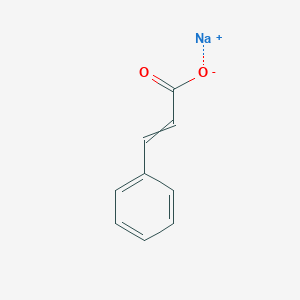

sodium;(E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIHILNWDOYYCH-UHDJGPCESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) |

Source

|

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060223 |

Source

|

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-42-1 |

Source

|

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Sodium Cinnamate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium cinnamate (B1238496) using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for molecular structure elucidation and quality control.

Introduction to Sodium Cinnamate

This compound (C₉H₇NaO₂), the sodium salt of cinnamic acid, is a compound of interest in various fields due to its origins from a key intermediate in the phenylpropanoid pathway in plants.[1] Its parent compound, cinnamic acid, and its derivatives are recognized for their biological activities and are building blocks for lignins.[2] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural characteristics of this compound, particularly in distinguishing it from its parent acid. The incorporation of sodium into the cinnamate structure has been shown to enhance thermal stability compared to cinnamic acid.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, offering a molecular fingerprint.

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines the KBr pellet method for acquiring FTIR spectra of solid this compound samples.

-

Sample Preparation :

-

Thoroughly grind a small amount of high-purity potassium bromide (KBr) using an agate mortar and pestle to a fine powder.

-

Add approximately 1-2 mg of the this compound sample to the KBr.

-

Mix the sample and KBr intimately by grinding the mixture for several minutes to ensure homogeneity.

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of approximately 739 MPa to form a thin, transparent KBr pellet.[2]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS spectrometer).[2]

-

Record the spectrum over a typical range of 4000 to 400 cm⁻¹.[2]

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Data Presentation: FTIR Spectral Data

The formation of this compound from cinnamic acid is confirmed by distinct changes in the IR spectrum. Key among these is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic bands for the carboxylate anion (COO⁻).[2][4]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| ~3445 | Broad band, assigned to –ONa stretching vibration | [2][4] |

| 2526, 2359 | Doublet in the –CH stretching region (attributed to Fermi resonance) | [2][4] |

| 1667, 1627 | Splitting bands from the stretching vibrations of the C=O group | [2][4] |

| Not Present | Disappearance of the carboxylic acid γ(O-H) stretching vibration | [2][4] |

| Shifted | Asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) | [2][4] |

Interpretation of FTIR Spectrum

The transition from cinnamic acid to this compound involves the deprotonation of the carboxylic acid group. This chemical change is clearly reflected in the FTIR spectrum. The most significant evidence is the disappearance of the broad band associated with the hydroxyl (-OH) group's stretching vibration from the carboxylic acid.[2][4]

In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) appear at lower wavenumbers.[2][4] The spectrum also shows splitting bands assigned to the C=O group's stretching vibrations at 1667 and 1627 cm⁻¹.[2][4] A broad, intense band observed near 3445 cm⁻¹ is attributed to the –ONa stretching vibration.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-electron system present in this compound, which includes the phenyl group and the α,β-unsaturated carboxylate.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol describes the acquisition of a UV-Vis absorption spectrum for this compound.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol.[2] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).

-

Prepare a blank solution using the same solvent.

-

-

Data Acquisition :

-

Use a double-beam UV-Vis spectrometer.

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam path.

-

Fill a second quartz cuvette with the this compound solution and place it in the sample beam path.

-

Record the absorption spectrum over a range of 190-400 nm.[2]

-

Data Presentation: UV-Vis Spectral Data

The UV-Vis spectrum of this compound is characterized by strong absorption in the UV region, arising from electronic transitions within the conjugated system.

| Parameter | Observation | Reference(s) |

| Absorption Maximum (λmax) | Typically observed around 270-310 nm, corresponding to a π-π* electronic transition. | [5][6] |

| Spectral Shift | A blue shift (hypsochromic shift) is noted when comparing the this compound spectrum to cinnamic acid. | [2][4][7] |

| Lower Cut-off | Good optical transmittance is observed above ~290 nm. | [8] |

Interpretation of UV-Vis Spectrum

The strong absorption band observed in the UV spectrum of this compound is attributed to the π-π* electronic transition of the delocalized electrons across the phenyl ring and the acrylate (B77674) moiety.[2][4] This transition requires significant energy, hence its appearance in the UV region.[2][4]

When compared to cinnamic acid, the spectrum of this compound exhibits a blue shift (a shift to a shorter wavelength).[2][7] This shift indicates that the formation of the sodium salt requires greater energy for the electronic transition.[2][4][7] The molecule demonstrates good transparency in the visible region of the spectrum.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound, from initial sample preparation to final data interpretation for both FTIR and UV-Vis analyses.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | 538-42-1 | Benchchem [benchchem.com]

- 2. ijcps.com [ijcps.com]

- 3. Buy this compound | 538-42-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mechanism of action of sodium cinnamate as an antimicrobial agent

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Sodium Cinnamate (B1238496)

Introduction

Sodium cinnamate, the sodium salt of cinnamic acid, is a water-soluble organic compound with significant potential as an antimicrobial agent. As the challenge of antimicrobial resistance continues to grow, exploring alternative compounds like this compound is crucial for the development of new therapeutic and preservative strategies. The antimicrobial activity of this compound is primarily attributed to the cinnamate ion upon dissociation in aqueous environments. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants, notably cinnamon, and are recognized for their low toxicity and broad spectrum of biological activities.[1][2]

This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound exerts its antimicrobial effects. It details the impact on microbial cell structures, key metabolic and signaling pathways, and presents quantitative efficacy data. Furthermore, this document furnishes detailed experimental protocols for assessing these antimicrobial properties, tailored for researchers, scientists, and drug development professionals.

Core Antimicrobial Mechanisms of Action

The antimicrobial action of the cinnamate ion is not confined to a single target but involves a combination of disruptive effects on microbial physiology. These mechanisms can be broadly categorized into cell membrane damage, inhibition of quorum sensing and biofilm formation, and interference with essential intracellular processes.[1][3]

Disruption of Cell Membrane Integrity

A primary mechanism of action for cinnamic acid and its derivatives is the disruption of the microbial cell membrane's structural and functional integrity.[3][4] This leads to increased membrane permeability, dissipation of membrane potential, and subsequent leakage of vital intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death.[3][5][6]

-

In Bacteria: The lipophilic nature of the cinnamate molecule facilitates its penetration into the bacterial cell membrane, causing disorganization of the lipid bilayer.[7] This disruption compromises the cell's ability to maintain osmotic balance and execute membrane-associated functions like respiration and transport.

-

In Fungi: The mechanism is more specific, involving a direct interaction with ergosterol (B1671047), a critical sterol component of the fungal cell membrane that is absent in bacteria.[1][8][9] This interaction alters membrane fluidity and function, analogous to the action of some polyene antifungal drugs.[6] Cinnamate derivatives also interfere with the fungal cell wall, further compromising the cell's structural integrity.[1]

Inhibition of Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation.[10] Cinnamic acid is a potent inhibitor of QS, particularly in opportunistic pathogens like Pseudomonas aeruginosa.[4][11]

The anti-QS mechanism involves competitive inhibition of transcriptional activator proteins, such as LasR and RhlR in P. aeruginosa, preventing the binding of their natural autoinducer ligands.[11][12] This interference disrupts QS-dependent signaling cascades, leading to a significant reduction in the production of virulence factors including pyocyanin, elastase, and rhamnolipids.[13] By suppressing these factors, cinnamic acid attenuates bacterial pathogenicity.[12]

A direct consequence of QS inhibition is the reduction of biofilm formation.[11] Cinnamic acid interferes with the initial attachment of bacterial cells to surfaces, a critical first step in biofilm development.[11][14] This anti-biofilm activity makes it a promising agent for combating chronic infections and preventing contamination of surfaces.

Intracellular Targets and Metabolic Interference

Once inside the microbial cell, cinnamate can exert further antimicrobial effects:

-

Enzyme Inhibition: Molecular docking studies have identified potential intracellular targets. In Staphylococcus aureus, the enzyme ß-ketoacyl-ACP synthase (saFABH), crucial for fatty acid synthesis, is a predicted target. In Candida albicans, histone deacetylases like caHOS2 and caRPD3 have been identified as likely targets.[1][15]

-

Induction of Reactive Oxygen Species (ROS): Cinnamic acid has been reported to induce the production of intracellular ROS.[1][16] An excess of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger cell death pathways.[17][18]

-

Nucleic Acid and Protein Damage: Some studies suggest that cinnamic acid can directly cause damage to nucleic acids and proteins, disrupting essential processes like DNA replication, transcription, and translation.[1][4]

Quantitative Antimicrobial Efficacy Data

The efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.[1]

Table 1: Antibacterial Activity of Cinnamic Acid and Its Derivatives

| Compound | Target Microorganism | MIC | MBC | Reference(s) |

| Cinnamic Acid | Staphylococcus aureus | >5.0 mM | - | [3][19] |

| Cinnamic Acid | Staphylococcus epidermidis | 0.5 x MIC (94.3% biofilm reduction) | - | [3][14] |

| Cinnamic Acid | Escherichia coli | 2.0% (w/v) | - | [3] |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | ≤ 4 x MIC | [1] |

| Decyl cinnamate | Staphylococcus aureus | 550.96 µM | ≤ 4 x MIC | [1] |

| Decyl cinnamate | Pseudomonas aeruginosa | 550.96 µM | ≤ 4 x MIC | [1] |

| p-Coumaric acid | Acinetobacter baumannii (Colistin-Resistant) | 128-256 µg/mL | - | [7] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (Colistin-Resistant) | 128-512 µg/mL | - | [7] |

Table 2: Antifungal Activity of Cinnamic Acid and Its Derivatives

| Compound | Target Microorganism | MIC | MFC | Reference(s) |

| Cinnamic Acid | Candida albicans | 405 µM | - | [3][19] |

| Cinnamic Acid | Aspergillus niger | 844 µM | - | [3][19] |

| Cinnamic Acid | Aspergillus flavus | 1.7 mM | - | [3][19] |

| Butyl cinnamate | Candida albicans | 626.62 µM | ≤ 4 x MIC | [1] |

| Butyl cinnamate | Candida tropicalis | 626.62 µM | ≤ 4 x MIC | [1] |

| Ethyl cinnamate | Candida albicans | 726.36 µM | ≤ 4 x MIC | [1] |

| Methyl cinnamate | Candida albicans | 789.19 µM | ≤ 4 x MIC | [1] |

Key Experimental Protocols

Standardized protocols are essential for the accurate evaluation of antimicrobial properties. The following sections detail the methodologies for key assays.

Determination of MIC and MBC (Broth Microdilution Method)

This is the most common method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[20][21][22]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well should contain 100 µL of the diluted compound.

-

Inoculum Preparation: Grow the test microorganism overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at the optimal temperature (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed compared to the positive control.[23] Growth inhibition can also be confirmed by adding a viability indicator like resazurin.

-

MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread the aliquot onto a fresh, compound-free agar plate. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth).[23]

Assay for Quorum Sensing Inhibition (Violacein Inhibition Assay)

Chromobacterium violaceum ATCC 12472 is a common reporter strain used for screening QS inhibitors. It produces a purple pigment, violacein (B1683560), which is regulated by a QS system.[24] Inhibition of this pigment at sub-lethal concentrations indicates anti-QS activity.[10][25]

Protocol:

-

Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with shaking.

-

Assay Setup: In a 96-well plate, add 100 µL of LB broth containing various concentrations of this compound.

-

Inoculation: Add 100 µL of the diluted overnight C. violaceum culture (adjusted to an OD₆₀₀ of ~0.1) to each well.

-

Incubation: Incubate the plate at 30°C for 24 hours without shaking.

-

Quantification: After incubation, quantify violacein production. Centrifuge the plate to pellet the cells. Discard the supernatant and dry the plate. Add 150 µL of DMSO to each well to solubilize the violacein pigment. Measure the absorbance at 595 nm using a plate reader.[26] Calculate the percentage of inhibition relative to an untreated control.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm formed on the surface of a 96-well plate.[27][28]

Protocol:

-

Biofilm Formation: In a flat-bottomed 96-well plate, add 100 µL of sterile growth medium (e.g., Tryptic Soy Broth) containing various sub-MIC concentrations of this compound.

-

Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in fresh medium). Include a no-compound control.

-

Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C) to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully two to three times with 200 µL of phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells.

-

Staining: Add 150 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[29][30]

-

Final Wash and Solubilization: Discard the crystal violet solution and wash the plate again with water until the control wells (with no bacteria) are colorless. Air-dry the plate completely.

-

Quantification: Add 200 µL of 33% acetic acid or 95% ethanol (B145695) to each well to solubilize the dye bound to the biofilm.[29] Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm with a plate reader.[31]

Conclusion

This compound demonstrates significant antimicrobial potential through a sophisticated, multi-pronged mechanism of action. Its ability to disrupt microbial membranes, inhibit cell-to-cell communication and biofilm formation, and interfere with critical intracellular targets makes it a compelling candidate for further investigation. The anti-quorum sensing and anti-biofilm properties are particularly relevant in the context of combating chronic and drug-resistant infections. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic and preservative potential of this versatile and naturally-derived compound. Future studies should focus on in vivo efficacy, synergistic combinations with existing antibiotics, and further elucidation of specific molecular targets to advance its development as a next-generation antimicrobial agent.

References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity, ergosterol content and phytochemical screening of Rorippa Islandica (Oeder ex Murr.) and Carrichtera annua (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamic acid attenuates quorum sensing associated virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamic acid attenuates quorum sensing associated virulence factors and biofilm formation in <i>Pseudomonas aeruginosa</i> PAO1 - ProQuest [proquest.com]

- 13. Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cinnamic acid induced changes in reactive oxygen species scavenging enzymes and protein profile in maize (Zea mays L.) plants grown under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. youtube.com [youtube.com]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 27. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ableweb.org [ableweb.org]

- 29. Crystal violet assay [bio-protocol.org]

- 30. Crystal violet staining protocol | Abcam [abcam.com]

- 31. static.igem.org [static.igem.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Sodium Cinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of sodium cinnamate (B1238496) derivatives, offering a comprehensive overview of their therapeutic potential. Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, and its derivatives have garnered significant attention in the scientific community for their wide-ranging pharmacological effects. This guide delves into the antimicrobial, antioxidant, and anticancer properties of these compounds, providing valuable insights for researchers and professionals in drug discovery and development.

Synthesis of Sodium Cinnamate Derivatives

The synthesis of this compound, the foundational compound for its derivatives, is typically achieved through the neutralization of cinnamic acid. A common method involves reacting cinnamic acid with sodium hydroxide (B78521) or sodium bicarbonate in a suitable solvent, such as methanol (B129727) or water. The resulting this compound can then be isolated through recrystallization.[1][2]

A general laboratory-scale synthesis procedure is as follows:

-

Dissolve cinnamic acid in a suitable solvent (e.g., methanol).

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide in the same solvent.

-

Slowly add the sodium hydroxide solution to the cinnamic acid solution while stirring.

-

Continue stirring the mixture at room temperature for a specified period to ensure the reaction goes to completion.

-

The resulting this compound can be collected by filtration and purified by recrystallization from an appropriate solvent.

Further derivatization can be carried out on the cinnamic acid moiety before or after the formation of the sodium salt, leading to a wide array of derivatives with potentially enhanced or novel biological activities.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Antibacterial Activity

Various studies have highlighted the antibacterial effects of cinnamic acid and its derivatives against both Gram-positive and Gram-negative bacteria. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate bacterial cell walls.

Antifungal Activity

Cinnamate derivatives have also shown promise as antifungal agents. Their mode of action can involve the direct interaction with ergosterol (B1671047) in the fungal plasma membrane, leading to increased membrane permeability and cell death.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Cinnamic Acid Derivatives against Various Microorganisms

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Butyl Cinnamate | Candida albicans | 626.62 | [3][4] |

| Isopropyl Cinnamide | Staphylococcus aureus | 458.15 | [3][4] |

| Decyl Cinnamate | Staphylococcus aureus | 550.96 | [3][4] |

| Cinnamic Acid | Staphylococcus epidermidis | > 4096 | [5] |

| p-Coumaric Acid | Staphylococcus epidermidis | > 4096 | [5] |

| Ferulic Acid | Staphylococcus epidermidis | > 4096 | [5] |

| Sinapic Acid | Staphylococcus epidermidis | > 4096 | [5] |

Antioxidant Activity and the Nrf2 Signaling Pathway

A significant body of research points to the potent antioxidant properties of cinnamic acid derivatives. These compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Nrf2 Activation

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Electrophilic compounds, including some cinnamic acid derivatives, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[6]

Downstream Effects of Nrf2 Activation

The activation of the Nrf2-ARE pathway leads to the transcription of a battery of genes encoding for antioxidant and phase II detoxifying enzymes. These include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The upregulation of these protective genes enhances the cell's capacity to counteract oxidative stress and maintain redox homeostasis.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents is an area of active investigation. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

Table 2: IC50 Values of Selected Cinnamic Acid Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted acid (2i) | A-549 (Lung) | Not specified, but showed "very good activity" | [7] |

| Phenyl-substituted acid (4ii) | HT-29 (Colon) | Not specified, but showed "remarkable anticancer activity" | [7] |

| Phenyl-substituted acid (4ii) | MDA-MB-231 (Breast) | Not specified, but showed "remarkable anticancer activity" | [7] |

| Phenyl-substituted acid (4ii) | HeLa (Cervical) | Not specified, but showed "higher activities" | [7] |

| Phenyl amide cinnamate (8) | MCF-7 (Breast) | Not specified, but showed 94.8% inhibition at 100 µg/ml | [8] |

The anticancer effects of these derivatives are often linked to their ability to modulate various signaling pathways involved in cancer progression, such as the NF-κB pathway.[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound derivative) is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Capacity Assays

Several assays can be employed to evaluate the antioxidant potential of this compound derivatives.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: The test compound is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

Reaction: The test compound is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C.

-

Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO4).

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the this compound derivative.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read at a specific wavelength (around 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, antioxidant, and anticancer properties, coupled with their natural origins, make them attractive candidates for further investigation and development in the pharmaceutical and nutraceutical industries. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as Nrf2, provides a solid foundation for the rational design of novel and more potent therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of these versatile molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ijcps.com [ijcps.com]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture of Sodium Cinnamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current understanding of the crystal structure and molecular geometry of sodium cinnamate (B1238496). While a definitive single-crystal X-ray diffraction study for sodium cinnamate is not publicly available, this document synthesizes existing data on its synthesis and physicochemical properties. To offer insights into the probable solid-state conformation, a detailed analysis of the well-characterized crystal structure of its parent compound, trans-cinnamic acid, is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and detailing the experimental protocols necessary for further crystallographic investigation.

Introduction

This compound, the sodium salt of cinnamic acid, is a compound of interest in the pharmaceutical and food industries, serving as a preservative and a synthetic intermediate.[1][2][3] The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates, such as crystal structure and molecular geometry, are critical determinants of their stability, solubility, and bioavailability. A thorough understanding of the crystallographic arrangement of this compound is therefore essential for its effective application and for the rational design of new materials.

Despite its importance, the complete crystal structure of this compound, as determined by single-crystal X-ray diffraction, has not been reported in publicly accessible databases. However, studies have successfully synthesized and characterized this compound crystals using various analytical techniques, providing valuable information on its properties.[4][5] This guide will first detail the known physicochemical properties of this compound and then delve into the crystal structure of trans-cinnamic acid as a structural analogue for the cinnamate anion.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline powder.[2][6] Its synthesis is most commonly achieved through the neutralization of cinnamic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][7] The incorporation of sodium into the cinnamate structure has been shown to enhance thermal stability compared to cinnamic acid.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₇NaO₂ | [8] |

| Molecular Weight | 170.14 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Solubility | Soluble in water | [2][3] |

| Thermal Stability | More stable than cinnamic acid, stable up to 180°C | [2][4] |

Molecular Geometry of the Cinnamate Anion: Insights from trans-Cinnamic Acid

In the absence of a determined crystal structure for this compound, the molecular geometry of the cinnamate anion can be inferred from the well-documented crystal structure of its parent acid, trans-cinnamic acid. Cinnamic acid exists as two geometric isomers, cis and trans, with the trans-isomer being the more stable and common form.[10][11] The trans-isomer has been extensively studied and is known to exhibit polymorphism.[10]

The α-polymorph of trans-cinnamic acid is the most stable and its crystal structure provides a reliable model for the likely conformation of the cinnamate anion in the sodium salt. In this structure, the molecule is nearly planar, with the carboxyl group and the phenyl ring adopting a trans configuration about the C=C double bond. The crystal packing is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[12]

When cinnamic acid is neutralized to form this compound, the proton of the carboxylic acid is replaced by a sodium ion. This results in a carboxylate anion where the negative charge is delocalized between the two oxygen atoms. This change from a hydrogen-bonded dimer to an ionic lattice structure is a key difference to be expected in the crystal structure of this compound compared to cinnamic acid.

Table 2: Crystallographic Data for α-trans-Cinnamic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁/n | [10] |

| a (Å) | 5.582 | [10] |

| b (Å) | 17.89 | [10] |

| c (Å) | 7.78 | [10] |

| β (°) | 97.2 | [10] |

| Z | 4 | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a straightforward acid-base neutralization reaction.[7]

Materials:

-

trans-Cinnamic acid

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water or Methanol (B129727)

-

Stirring apparatus

-

Filtration equipment

-

Drying oven or desiccator

Procedure:

-

Dissolve a stoichiometric amount of trans-cinnamic acid in a suitable solvent (e.g., deionized water or methanol).

-

Slowly add an aqueous or methanolic solution of the sodium base (e.g., NaOH or Na₂CO₃) to the cinnamic acid solution with constant stirring.

-

Continue stirring until the reaction is complete, which can be monitored by pH measurement.

-

If a precipitate forms, it can be collected by filtration. If the product remains in solution, the solvent can be removed by evaporation.

-

The resulting this compound is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum or in an oven at an appropriate temperature.[1][6]

For the growth of single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of this compound in a solvent like methanol at room temperature has been reported.[4]

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis. The general protocol for such an analysis is as follows:[10]

1. Crystal Selection and Mounting:

-

A high-quality single crystal of this compound (typically >0.1 mm in all dimensions) is selected under a microscope.

-

The crystal is mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, a series of diffraction images are collected on a detector.[10]

3. Data Processing:

-

The collected images are processed to determine the unit cell parameters, crystal system, and space group.

-

The intensities of the diffraction spots are integrated.[10]

4. Structure Solution and Refinement:

-

The positions of the atoms within the asymmetric unit are determined from the diffraction data using computational methods.

-

The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[10]

5. Validation and Deposition:

-

The final crystal structure is validated to ensure its chemical and geometric sensibility.

-

The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).[10]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, leading to the determination of its crystal structure.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated through single-crystal X-ray diffraction, a significant amount of information regarding its synthesis and physicochemical properties is available. By examining the well-characterized crystal structure of trans-cinnamic acid, we can infer the likely molecular geometry of the cinnamate anion. This technical guide provides a consolidated resource for researchers and professionals, summarizing the current knowledge and outlining the necessary experimental protocols for future investigations into the solid-state architecture of this important compound. The determination of the crystal structure of this compound will be a valuable contribution to the fields of materials science and pharmaceutical development.

References

- 1. prepchem.com [prepchem.com]

- 2. Buy this compound | 538-42-1 [smolecule.com]

- 3. This compound Manufacturer | Water-Soluble Cinnamate Salt in Bulk [cinnamic-acid.com]

- 4. ijcps.com [ijcps.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 538-42-1 [chemicalbook.com]

- 7. This compound | 538-42-1 | Benchchem [benchchem.com]

- 8. This compound | 538-42-1 | FS30863 | Biosynth [biosynth.com]

- 9. This compound | C9H7NaO2 | CID 5462638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 12. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cinnamate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium cinnamate (B1238496), alongside detailed experimental protocols and visualizations of its known biological signaling pathways. The information presented is intended to support researchers and professionals in the fields of drug development, materials science, and food science in their understanding and application of this versatile compound.

Core Physical and Chemical Properties

Sodium cinnamate, the sodium salt of cinnamic acid, is a white to off-white crystalline powder.[1][2] It is known for its stability under normal conditions, though it can be sensitive to light and may oxidize over time.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇NaO₂ | [3] |

| Molecular Weight | 170.14 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | Approximately 260 - 262 °C (with decomposition) | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Other Solvents | Slightly soluble in Methanol | [2][6] |

| pKa of Cinnamic Acid | 4.45 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in a research setting. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization of cinnamic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[2]

Objective: To synthesize this compound from cinnamic acid and sodium hydroxide.

Materials:

-

Cinnamic acid

-

Sodium hydroxide (NaOH)

-

Purified water

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Methodology:

-

Dissolve a specific molar equivalent of sodium hydroxide in purified water. For example, dissolve 1.64 g of NaOH in 300 ml of purified water.[8]

-

While stirring, gradually add the stoichiometric amount of cinnamic acid to the sodium hydroxide solution. For the example above, this would be 6.06 g of cinnamic acid.[8]

-

Continue stirring until the cinnamic acid is completely dissolved, resulting in an aqueous solution of this compound.[8]

-

To isolate the this compound, the solution can be concentrated and then dried.[2]

-

For purification, the crude this compound can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.[4]

-

The purified crystals should be thoroughly washed with purified water and then dried in a vacuum oven at 80-100 °C for 20-24 hours.[8]

Characterization of this compound

2.2.1. UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to confirm the formation of this compound and to study its electronic properties.

Objective: To obtain the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound

-

Methanol (or other suitable solvent)

-

Double beam UV-Visible spectrometer

-

Quartz cuvettes

Methodology:

-

Prepare a dilute solution of this compound in methanol.

-

Record the absorption spectrum over a wavelength range of 100-400 nm using the pure solvent as a reference.[2][9]

-

The formation of this compound from cinnamic acid is indicated by a shift in the π-π* absorption band.[2][9] Typically, the absorption will shift towards the blue end of the spectrum, indicating that greater energy is required for this electronic transition.[2][9]

2.2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of this compound.

Objective: To evaluate the thermal properties of this compound.

Materials:

-

This compound powder

-

TGA/DSC instrument

-

Nitrogen gas (for inert atmosphere)

Methodology:

-

Place a small, accurately weighed sample of this compound into the sample pan of the TGA/DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant heating rate, for example, 10 °C per minute, over a temperature range of 30 to 1200 °C.[9][10]

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

-

Studies have shown that the incorporation of sodium increases the thermal stability of the cinnamate structure, with the compound being stable up to 180 °C.[9][10]

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, including its role as a neuroprotective agent and its interaction with key signaling pathways involved in inflammation and metabolism.

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Cinnamic acid, the parent compound of this compound, has been shown to be a ligand for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[11][12] The activation of PPARα by cinnamic acid leads to the transcriptional upregulation of Transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[11] This, in turn, enhances the clearance of cellular waste, a process that is implicated in neurodegenerative diseases like Alzheimer's.[11]

Caption: PPARα signaling pathway activated by this compound.

Interaction with Toll-like Receptor 4 (TLR4)

This compound has been reported to bind to toll-like receptors (TLRs), which are key components of the innate immune system.[5][13] TLR4, in particular, recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory signaling pathways.[14] The interaction of this compound with TLR4 can modulate these inflammatory responses.

Caption: TLR4 signaling pathway and potential interaction with this compound.

Neuroprotective Effects: In Vivo Experimental Design

This compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.[2] The following provides a general experimental workflow for assessing these effects in a mouse model of cerebral ischemia.

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO).

Experimental Workflow:

Caption: In vivo experimental workflow for assessing neuroprotection.

Methodology Outline:

-

Animal Model: Adult male C57BL/6 mice are commonly used.[2]

-

MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery.

-

Drug Administration: Administer this compound, for example, by oral gavage at a specific dosage (e.g., 100 mg/kg), at a set time point after the ischemic insult.[2]

-

Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Molecular Analysis: Perform western blotting or immunohistochemistry on brain tissue to assess markers of apoptosis, inflammation, and neuroprotection.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and insights into its biological activities. This information is intended to facilitate further research and development involving this promising compound.

References

- 1. EP0240138B1 - Preparation of cinnamic acids - Google Patents [patents.google.com]

- 2. This compound CAS#: 538-42-1 [m.chemicalbook.com]

- 3. Neuroprotective effect through the cerebral sodium-glucose transporter on the development of ischemic damage in global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 538-42-1 | FS30863 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. ijcps.com [ijcps.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 538-42-1 | Benchchem [benchchem.com]

- 12. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Strategic Role of Sodium Cinnamate in the Synthesis of Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, serves as a versatile and crucial precursor in the synthesis of a diverse array of novel compounds with significant pharmacological potential. Its inherent structural features, including a phenyl ring, a carboxylic acid group, and an α,β-unsaturated system, provide multiple reaction sites for chemical modification, leading to the development of derivatives with applications in oncology, infectious diseases, inflammation, and metabolic disorders. This technical guide provides an in-depth overview of the synthesis of novel compounds from sodium cinnamate, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and synthetic workflows.

Synthetic Pathways from this compound and its Derivatives

The chemical versatility of the cinnamoyl scaffold allows for a multitude of synthetic transformations. Key reactions include esterification, amidation, and modifications of the aromatic ring and the α,β-double bond. Cinnamic acid, readily derived from this compound, is a pivotal intermediate in many of these synthetic routes.

Esterification and Amidation Reactions

Esterification and amidation of the carboxylic acid moiety are common strategies to enhance the lipophilicity and bioavailability of cinnamic acid derivatives, often leading to improved biological activity.

Experimental Protocol: Synthesis of N-(hydroxyalkyl)cinnamamides

A regioselective synthesis of N-(hydroxyalkyl)cinnamamides can be achieved through the direct amidation of cinnamate esters with aminoalcohols in the presence of sodium carbonate as a base. This method offers high yields and selectivity for N-acylation.[1]

-

Materials: Cinnamate ester (e.g., methyl cinnamate), aminoalcohol (e.g., ethanolamine), sodium carbonate, solvent (e.g., methanol).

-

Procedure:

-

Dissolve the cinnamate ester and the aminoalcohol in the solvent in a round-bottom flask.

-

Add sodium carbonate to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) for a designated period.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (e.g., by column chromatography) to obtain the desired N-(hydroxyalkyl)cinnamide.[1]

-

Table 1: Synthesis of Cinnamate Esters via Esterification of Cinnamic Acid

| Ester Product | Alcohol | Catalyst | Yield (%) | Reference |

| Methyl cinnamate | Methanol | Sodium bisulfate monohydrate | Not specified | [2] |

| Ethyl cinnamate | Ethanol | Sodium bisulfate monohydrate | Not specified | [2] |

| n-Propyl cinnamate | n-Propanol | Sodium bisulfate monohydrate | Not specified | [2] |

| n-Butyl cinnamate | n-Butanol | Sodium bisulfate monohydrate | Not specified | [2] |

| iso-Butyl cinnamate | iso-Butanol | Sodium bisulfate monohydrate | Not specified | [2] |

| n-Amyl cinnamate | n-Amyl alcohol | Sodium bisulfate monohydrate | Not specified | [2] |

| iso-Amyl cinnamate | iso-Amyl alcohol | Sodium bisulfate monohydrate | Not specified | [2] |

Knoevenagel Condensation for Cinnamic Acid Synthesis

The Knoevenagel condensation is a fundamental method for synthesizing cinnamic acid derivatives, which can then be converted to their sodium salts. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[3]

Experimental Protocol: Synthesis of Cinnamic Acids via Knoevenagel Condensation [3]

-

Materials: Aromatic aldehyde, malonic acid, pyridine, piperidine (B6355638).

-

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at a specific temperature (e.g., on a water bath) for a defined duration.

-

After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure cinnamic acid derivative.[3]

-

Pharmacological Significance and Signaling Pathways

Derivatives synthesized from this compound exhibit a broad spectrum of pharmacological activities, targeting key signaling pathways implicated in various diseases.

Anti-inflammatory and Anti-cancer Activity: Targeting the NF-κB Pathway

Many cinnamic acid derivatives have demonstrated potent anti-inflammatory and anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.

Neuroprotective Effects: Modulation of the MAPK Pathway

Certain cinnamic acid derivatives have shown promise as anti-neuroinflammatory agents by targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[5] The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's disease.

Caption: Modulation of the MAPK signaling pathway by a cinnamate derivative.

Antimicrobial and Antidiabetic Potential

Antimicrobial Activity

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[4] Their mechanisms of action include disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[4]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | Organism | Activity | Reference |

| Cinnamic acid | Staphylococcus aureus | Disrupts cell membrane, inhibits biofilm | [4] |

| Cinnamic acid | Pseudomonas aeruginosa | Antimicrobial activity | [4] |

| Cinnamic acid | Candida albicans | Antifungal activity | |

| Isobutyl cinnamate | Gram-positive & Gram-negative bacteria | Strong antibacterial activity | |

| Dibromo cinnamic acid | Gram-positive & Gram-negative bacteria | Strong antibacterial activity |

Antidiabetic Effects

Several cinnamic acid derivatives have been investigated for their potential in managing diabetes. They have been shown to stimulate insulin (B600854) secretion, improve pancreatic β-cell function, inhibit hepatic gluconeogenesis, and enhance glucose uptake.[6] Ferulic acid, a methoxy (B1213986) derivative of cinnamic acid, has been identified as a particularly effective insulin-secreting agent.

Experimental Workflow for Synthesis and Evaluation

The development of novel compounds from this compound follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for novel compound development.

Conclusion

This compound and its derivatives represent a rich source of inspiration for the design and synthesis of novel therapeutic agents. The straightforward chemistry involved in modifying the cinnamoyl scaffold, coupled with the diverse and potent biological activities of the resulting compounds, makes this an attractive area for drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of this versatile precursor. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]

- 6. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant Potential of Sodium Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies and scientific basis for evaluating the in vitro antioxidant potential of sodium cinnamate (B1238496). It details common experimental protocols, explores the underlying cellular mechanisms, and presents quantitative data for the cinnamate moiety.

Introduction to Oxidative Stress and Cinnamates

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous degenerative diseases.[1][2] Consequently, there is significant interest in identifying and characterizing exogenous antioxidant compounds. Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have demonstrated a spectrum of pharmacological activities, including antioxidant properties.[2][3][4][5] Sodium cinnamate, as the sodium salt of cinnamic acid, is a stable compound whose antioxidant activity is primarily attributed to the cinnamate anion.[6] This guide focuses on the in vitro assays used to quantify this potential.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. While direct data for this compound is limited in the reviewed literature, studies on cinnamic acid and its close derivatives provide valuable benchmarks for the antioxidant potential of the core molecule.

Table 1: Comparative Antioxidant Activity of Cinnamic Acid and Derivatives

| Compound | Assay | IC50 (µg/mL) | Relative Potency |

|---|---|---|---|

| Cinnamic Acid | DPPH | 1.2 | Poor |

| Ethyl Cinnamate | DPPH | 0.64 | Moderate |

| Cinnamyl Alcohol | DPPH | 0.84 | Moderate |

Source: Data extracted from a study evaluating cinnamic acid and its synthesized derivatives. The results suggest that esterification can enhance the antioxidant activity of the parent cinnamic acid molecule.[2][5]

Key In Vitro Experimental Protocols

Standardized in vitro assays are crucial for determining the antioxidant capacity of compounds like this compound. The most common methods involve spectrophotometric measurements of radical scavenging or reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][7][8]

Experimental Protocol:

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[9]

-

Sample Preparation : Prepare a series of concentrations of this compound in the same solvent.[7]

-

Reaction : Add a small volume of each this compound concentration (e.g., 0.2 mL) to a larger volume of the DPPH solution (e.g., 2.8 mL).[7][9] A control is prepared with the solvent instead of the sample.

-

Incubation : Incubate the mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[8][9]

-

Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[1][8][10]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[9] The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.[8]

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay evaluates the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to decolorization, which is proportional to the antioxidant's activity.

Experimental Protocol:

-

Radical Generation : Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[11]

-

Reaction : Add a small volume of the this compound sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[11][12]

-

Incubation : Incubate the mixture for a defined time (e.g., 5-30 minutes) at room temperature.[11][12]

-

Calculation : Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a vitamin E analog.

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting Fe²⁺ forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.[1][13]

Experimental Protocol:

-

Reagent Preparation : Prepare the FRAP working reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13][14]

-

Incubation of Reagent : Warm the FRAP working reagent to 37°C before use.[13][15]

-

Reaction : Add a small aliquot of the this compound sample (e.g., 30-150 µL) to a large volume of the FRAP working reagent (e.g., 1-2.85 mL).[13]

-

Incubation : Incubate the reaction mixture at 37°C for a short period (e.g., 4-30 minutes).[1][13]

-

Measurement : Measure the absorbance of the blue-colored complex at approximately 593 nm.[1][13][14]

-

Calculation : Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.[13]

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Pathway

Beyond direct radical scavenging, many antioxidants exert their effects by upregulating endogenous defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a primary mechanism for cellular protection against oxidative stress.[16][17] While direct evidence for this compound is emerging, related compounds like cinnamic aldehyde are known activators of this pathway.[18]

Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[18][19] Upon exposure to an inducer (like an antioxidant or electrophile), Keap1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of various antioxidant genes, initiating their transcription.[16][17][19] This leads to the synthesis of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione (B108866) synthesis.[16][19]

Caption: The Nrf2-ARE antioxidant signaling pathway.

Conclusion

In vitro assays consistently demonstrate the antioxidant potential of the cinnamate moiety through mechanisms of radical scavenging and reducing power. The DPPH, ABTS, and FRAP protocols provide robust and reproducible methods for quantifying this activity. Furthermore, the potential for this compound to modulate cellular defense systems, such as the Nrf2 pathway, presents a promising avenue for further investigation. For drug development professionals, understanding these mechanisms and possessing the technical protocols to evaluate them is essential for harnessing the therapeutic potential of cinnamates in conditions related to oxidative stress.

References

- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. abcam.cn [abcam.cn]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. researchgate.net [researchgate.net]

- 13. detailed protocol for FRAP assay | Filo [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]